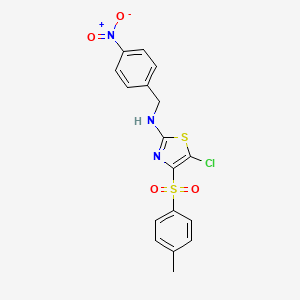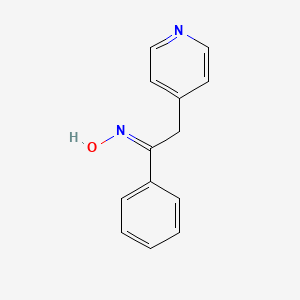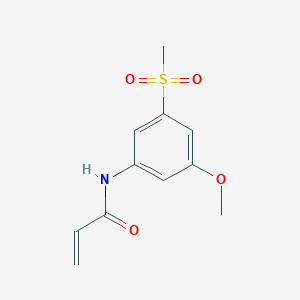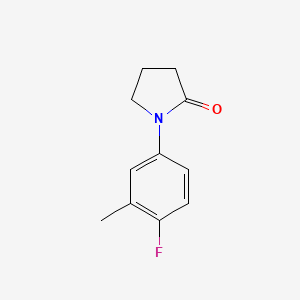![molecular formula C19H17ClN6O2S B2540425 1-[6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide CAS No. 1251568-11-2](/img/structure/B2540425.png)
1-[6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . This compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties .
Synthesis Analysis
The synthesis of compounds similar to the one has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and ATR-FTIR . These techniques provide information about the chemical shifts of hydrogen and carbon atoms in the molecule, as well as the functional groups present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques provide information about the functional groups present in the molecule, the chemical shifts of hydrogen and carbon atoms, and the molecular weight of the compound.Applications De Recherche Scientifique
Anticancer and Anti-Inflammatory Agents
Pyrazolopyrimidine derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. For example, Rahmouni et al. (2016) detailed the synthesis of a novel series of pyrazolopyrimidines, which were screened for cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities. These compounds displayed varied levels of efficacy, indicating their potential utility in developing new anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).
Antimicrobial Activity
Compounds with pyrazole and pyrimidine moieties have also been investigated for their antimicrobial properties. Hafez et al. (2016) synthesized novel pyrazole derivatives and evaluated their in vitro antimicrobial and anticancer activity, with some compounds exhibiting higher anticancer activity than the reference drug, doxorubicin. Most of the newly synthesized compounds demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).
Antiviral and Antitumor Activities
The synthesis and biological activity of pyrazolo[3,4-d]pyrimidine ribonucleosides have been explored for their antiviral and antitumor activities. Petrie et al. (1985) prepared several trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and tested them in vitro against viruses and tumor cells. Among these compounds, guanosine analogues showed significant activity against measles and exhibited moderate antitumor activity in vitro against leukemia (Petrie et al., 1985).
Orientations Futures
The future directions in the design of biologically active compounds based on similar structures involve the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and finally, anti-inflammatory and hormonal drugs . This highlights the potential of these compounds in the development of new therapeutic agents.
Propriétés
IUPAC Name |
1-[6-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-cyclopropylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2S/c20-12-2-1-3-14(8-12)23-17(27)10-29-18-9-16(21-11-22-18)26-7-6-15(25-26)19(28)24-13-4-5-13/h1-3,6-9,11,13H,4-5,10H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAJWCMZICAKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NN(C=C2)C3=CC(=NC=N3)SCC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

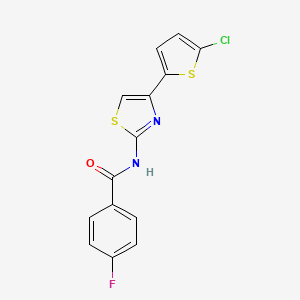
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2540344.png)
![rac-(4aR,8aS)-Octahydropyrano[3,4-b][1,4]oxazine hydrochloride](/img/structure/B2540345.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2540346.png)
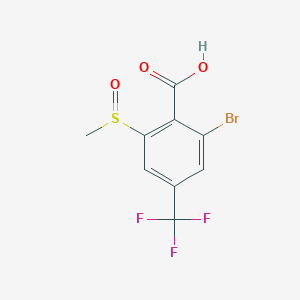

![2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2540350.png)
